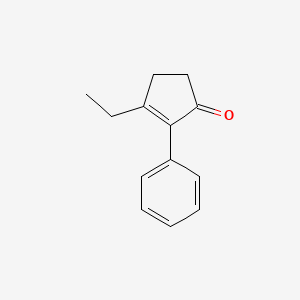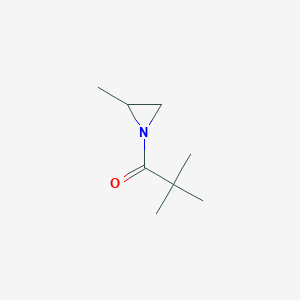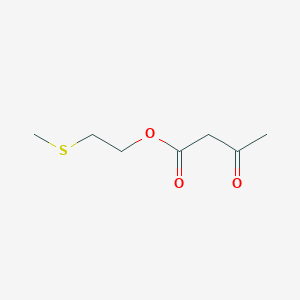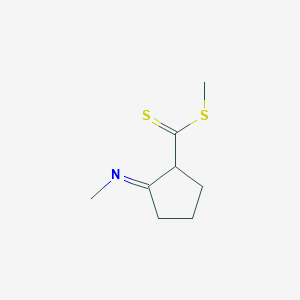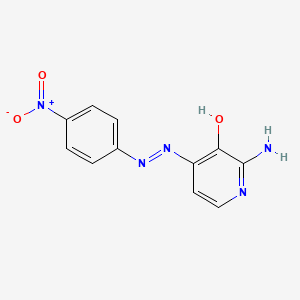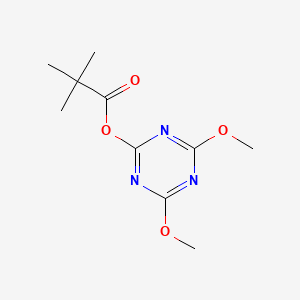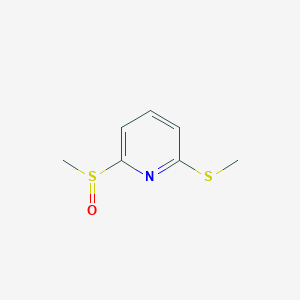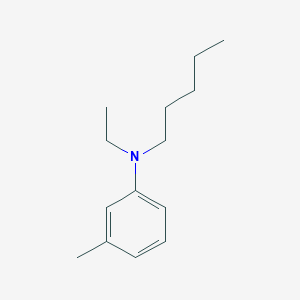
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide is a quaternary phosphonium salt. This compound is characterized by the presence of a bromopropyl group attached to a tri(propan-2-yl)phosphanium moiety, with an additional bromide ion. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)tri(propan-2-yl)phosphanium bromide typically involves the reaction of 1,3-dibromopropane with tri(propan-2-yl)phosphine. This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time. The reaction is usually performed in solvents such as xylene or toluene, or even without any solvent, yielding the target compound in high purity and good yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave irradiation in industrial settings can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium center can participate in redox reactions.
Cycloisomerization: This compound can undergo cycloisomerization reactions, forming cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile, and reactions are typically carried out at room temperature or under mild heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different alkyl groups.
Scientific Research Applications
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: This compound has been studied for its potential antibacterial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific cellular pathways.
Industry: It is used in the synthesis of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)tri(propan-2-yl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromopropyl group can participate in substitution reactions, while the phosphonium center can engage in redox reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (6-Bromohexyl)triphenylphosphonium bromide
Uniqueness
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide is unique due to its tri(propan-2-yl)phosphanium moiety, which imparts different steric and electronic properties compared to triphenylphosphonium analogs. This uniqueness can influence its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
92209-09-1 |
|---|---|
Molecular Formula |
C12H27Br2P |
Molecular Weight |
362.12 g/mol |
IUPAC Name |
3-bromopropyl-tri(propan-2-yl)phosphanium;bromide |
InChI |
InChI=1S/C12H27BrP.BrH/c1-10(2)14(11(3)4,12(5)6)9-7-8-13;/h10-12H,7-9H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
COQDXJKLZSLZTO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[P+](CCCBr)(C(C)C)C(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


